molecular formula C11H10F2N2O3 B13051551 6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid

6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid

Cat. No.: B13051551
M. Wt: 256.21 g/mol
InChI Key: VZPIONBJDDEVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a pyrazolo[1,5-a]pyridine derivative featuring a difluorinated ether substituent at the 6-position and a carboxylic acid group at the 3-position. Pyrazolo[1,5-a]pyridine derivatives are widely explored in medicinal chemistry due to their heterocyclic scaffold, which enables diverse biological interactions, particularly in kinase inhibition and antimicrobial applications .

Properties

Molecular Formula

C11H10F2N2O3

Molecular Weight

256.21 g/mol

IUPAC Name

6-(1,3-difluoropropan-2-yloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H10F2N2O3/c12-3-8(4-13)18-7-1-2-10-9(11(16)17)5-14-15(10)6-7/h1-2,5-6,8H,3-4H2,(H,16,17)

InChI Key

VZPIONBJDDEVIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1OC(CF)CF)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates. These intermediates undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to yield pyrazolo[1,5-A]pyridine-3-carboxylate derivatives . The final product is obtained through hydrolysis in the presence of sodium hydroxide.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to enhance yield and reduce costs. This involves using solvents like dimethylformamide to dissolve the reactants and potassium carbonate to improve solubility and reaction efficiency . The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

6-((1,

Biological Activity

6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound with a distinctive structure characterized by a pyrazolo[1,5-A]pyridine core and a difluoroalkyl ether group. Its molecular formula is C11_{11}H10_{10}F2_{2}N2_{2}O3_{3}, and it has a molecular weight of approximately 256.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against drug-resistant strains of Mycobacterium tuberculosis.

Chemical Structure

The unique structural features of this compound enhance its biological activity compared to simpler analogs. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC11_{11}H10_{10}F2_{2}N2_{2}O3_{3}
Molecular Weight256.21 g/mol
CAS Number2135331-60-9

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[1,5-A]pyridine exhibit significant potency against drug-resistant strains of Mycobacterium tuberculosis . The interactions of this compound with specific bacterial enzymes or pathways critical for survival are currently under investigation. Preliminary studies suggest that the compound may inhibit key metabolic processes in bacteria, leading to its antibacterial effects.

The precise mechanism through which this compound exerts its biological activity is still being elucidated. However, it is hypothesized that the difluoroalkyl ether group enhances lipophilicity, allowing for better membrane penetration and interaction with intracellular targets .

Study on Antitubercular Activity

In a recent study evaluating the antitubercular activity of various pyrazolo derivatives, this compound was noted for its high efficacy against resistant strains of Mycobacterium tuberculosis. The study utilized both in vitro and in vivo models to demonstrate the compound's ability to reduce bacterial load significantly .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Pyrazolo[1,5-a]pyridine-3-carboxylic acidCore pyrazolo structureSimpler structure without the difluoro substituent
4-Methyl-pyrazolo[1,5-a]pyridineMethyl substitution on the pyrazolo coreLacks carboxylic acid functionality
6-(difluoropropan-2-yl)pyrazolo[1,5-a]pyridineSimilar ether groupEnhanced biological activity due to difluoroalkyl group

Comparison with Similar Compounds

Amide Derivatives of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

Example Compounds :

  • 6a−6l and 6o−6p (antituberculosis agents): Synthesized via amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid with primary amines .
  • EphB3 inhibitors : Pyrazolo[1,5-a]pyridine-3-carboxamides generated through acyl chloride intermediates .

Key Differences :

  • This may enhance solubility but reduce lipophilicity compared to the target compound’s difluoropropoxy ether.
  • Biological Activity : Amides are frequently associated with improved target binding due to hydrogen-bond interactions with receptors, as seen in antituberculosis and kinase inhibitor applications . In contrast, the ether group in the target compound may prioritize metabolic stability and membrane permeability.

Pyrazolo[1,5-a]pyrimidine Analogs

Example Compound :

  • 7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: Unspecified): Features a pyrimidine core instead of pyridine .

Key Differences :

  • Ring Structure : Pyrimidine introduces an additional nitrogen atom, altering electron distribution and aromaticity. This can enhance π-π stacking interactions but may reduce solubility due to increased basicity.

Ether Derivatives with Alternative Substituents

Example Compounds :

  • 6-((Tetrahydro-2H-pyran-2-yl)methoxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid (CAS: 1860802-20-5): Contains a tetrahydropyran-methoxy group .
  • Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 16205-44-0): An ester analog with an ethyl group .

Key Differences :

  • Ether Group Complexity : The tetrahydropyran group introduces a bulky, oxygen-rich substituent, which may hinder receptor access compared to the compact difluoropropoxy chain.
  • Fluorine Effects: The difluoropropoxy group in the target compound leverages fluorine’s electronegativity to enhance metabolic stability and lipophilicity, whereas non-fluorinated ethers (e.g., ethyl ester) may exhibit faster clearance .

Halogenated Derivatives

Example Compounds :

  • 6-(3-Chlorophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-amine (CAS: Unspecified): Combines chlorine and heterocyclic substituents .

Key Differences :

  • Halogen vs. Fluorine : Chlorine’s larger atomic radius and polarizability may improve hydrophobic interactions but increase molecular weight. Fluorine’s smaller size and strong C-F bonds offer steric minimalism and oxidative stability.
  • Electronic Effects : Difluoropropoxy’s electron-withdrawing nature may fine-tune the carboxylic acid’s acidity, influencing ionization and binding at physiological pH .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid* C11H9F2N2O3 267.20 Difluoropropoxy (6-position) Carboxylic acid, Ether
Pyrazolo[1,5-a]pyridine-3-carboxamide (e.g., 6a−6l ) C8H7N3O 177.16 Amide (3-position) Amide
7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C13H8Cl2N3O2 321.13 Dichlorophenyl (7-position) Carboxylic acid, Pyrimidine
6-((Tetrahydro-2H-pyran-2-yl)methoxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid C14H16N2O4 292.29 Tetrahydropyran-methoxy (6-position) Carboxylic acid, Ether

*Inferred data based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.